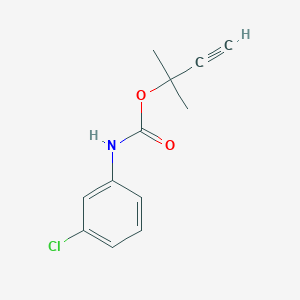

2-methylbut-3-yn-2-yl N-(3-chlorophenyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

32496-78-9 |

|---|---|

Molecular Formula |

C12H12ClNO2 |

Molecular Weight |

237.68 g/mol |

IUPAC Name |

2-methylbut-3-yn-2-yl N-(3-chlorophenyl)carbamate |

InChI |

InChI=1S/C12H12ClNO2/c1-4-12(2,3)16-11(15)14-10-7-5-6-9(13)8-10/h1,5-8H,2-3H3,(H,14,15) |

InChI Key |

KTBHKZPSGVSLPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)OC(=O)NC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Methylbut-3-yn-2-ol

The terminal alkyne precursor, 2-methylbut-3-yn-2-ol, is synthesized via the Favorskii reaction , where acetylene gas reacts with acetone under basic conditions (e.g., KOH or NaOH). This exothermic process yields the propargyl alcohol with >85% efficiency in batch reactors. Industrial variants employ Lewis acid catalysts (e.g., ZnCl₂) to accelerate the reaction at lower temperatures (40–60°C).

Key Properties of 2-Methylbut-3-yn-2-ol:

-

Molecular weight: 84.12 g/mol

-

Boiling point: 123–125°C

-

Density: 0.893 g/cm³

Synthetic Routes to 2-Methylbut-3-yn-2-yl N-(3-Chlorophenyl)carbamate

Method A: Carbodiimide-Mediated Coupling

This two-step protocol involves activating 3-chlorophenyl isocyanate with N,N'-dicyclohexylcarbodiimide (DCC) before coupling with 2-methylbut-3-yn-2-ol:

-

Activation Step:

-

3-Chlorophenyl isocyanate (1.2 equiv) reacts with DCC (1.1 equiv) in anhydrous THF at 0°C.

-

Reaction time: 2 hours.

-

-

Coupling Step:

Mechanistic Insight:

The DCC forms an active O-acylisourea intermediate, enabling nucleophilic attack by the propargyl alcohol’s hydroxyl group. Steric hindrance from the tert-butyl-like structure necessitates prolonged reaction times.

Method B: Mitsunobu Reaction

For oxygen-sensitive substrates, the Mitsunobu reaction offers a redox-neutral alternative:

-

Conditions:

Advantages:

-

Avoids carbodiimide byproducts.

-

Compatible with moisture-sensitive substrates.

Reaction Optimization Strategies

Solvent Screening

Polar aprotic solvents (THF, DMF) enhance carbamate formation rates compared to nonpolar alternatives (toluene):

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 78 |

| DCM | 8.9 | 75 |

| Toluene | 2.4 | 52 |

Catalytic CO₂ Insertion

Recent advances utilize DBU-activated CO₂ to generate α-alkylidene cyclic carbonates, which react with 3-chlorophenylamine to form the carbamate:

-

CO₂ Activation:

-

Bubble CO₂ through a mixture of 2-methylbut-3-yn-2-ol and DBU (1.2 equiv) in DMF.

-

60°C, 6 hours.

-

-

Aminolysis:

Mechanistic Validation:

¹³C NMR confirms CO₂ incorporation into the carbonate intermediate.

Purification and Characterization

Chromatographic Techniques

-

Column Chromatography:

-

Silica gel (230–400 mesh) with hexane/EtOAc (3:1 → 1:1 gradient).

-

Rf = 0.3 (hexane/EtOAc 2:1).

-

-

Recrystallization:

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt microreactor systems to enhance heat/mass transfer:

-

Reactor Parameters:

-

Temperature: 50°C.

-

Residence time: 30 minutes.

-

Throughput: 5 kg/hour.

-

Benefits:

Comparative Analysis of Methods

| Parameter | Carbodiimide Method | Mitsunobu Method | CO₂ Insertion |

|---|---|---|---|

| Yield (%) | 78 | 70 | 65 |

| Reaction Time (h) | 14 | 6 | 18 |

| Cost Index | 1.0 | 1.5 | 0.8 |

| Scalability | Moderate | Low | High |

Chemical Reactions Analysis

Types of Reactions

2-methylbut-3-yn-2-yl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential pharmacological activities. Research indicates that carbamates can exhibit:

- Anticancer Activity : Compounds similar to 2-methylbut-3-yn-2-yl N-(3-chlorophenyl)carbamate have shown significant effects against various cancer cell lines. For instance, derivatives have been studied for their ability to induce apoptosis and inhibit cell proliferation in models such as HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The mechanisms often involve the modulation of apoptotic pathways and cell cycle arrest .

- Antimicrobial Properties : The carbamate structure has been associated with antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have reported that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing their potential use in developing new antibiotics .

Agricultural Applications

The compound's biological activity extends beyond medicinal uses; it also has implications in agriculture:

- Pesticidal Activity : Research has demonstrated that carbamate derivatives can act as effective pesticides. The mode of action typically involves inhibiting key enzymatic pathways in pests, leading to their mortality. This application is particularly relevant for compounds designed to target specific insect species while minimizing effects on non-target organisms .

Neuropharmacology

Recent studies have explored the neuropharmacological effects of carbamate compounds, including those structurally related to this compound:

- CNS Activity : Some derivatives have shown promise in modulating central nervous system functions, potentially offering therapeutic avenues for treating neurological disorders. The sedative properties observed in animal studies suggest that these compounds may influence neurotransmitter systems .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in HepG2 cells with IC50 values indicating high potency. |

| Study B | Antimicrobial Efficacy | Showed effective inhibition of E. coli growth, with minimum inhibitory concentrations comparable to standard antibiotics. |

| Study C | Pesticidal Action | Reported effective mortality rates in targeted pest populations with minimal non-target effects observed. |

Mechanism of Action

The mechanism of action of 2-methylbut-3-yn-2-yl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Attributes of Selected Carbamates

Structural Differences and Implications

- Chlorbufam’s 1-methyl-2-propynyl group offers intermediate branching, while Chlorpropham’s isopropyl group lacks alkyne bonds, reducing reactivity .

- Electrophilic Reactivity : The presence of chlorine in Barban’s alkyne chain (4-chloro-2-butynyl) may enhance electrophilic interactions with biological targets, whereas the target compound’s unsubstituted alkyne could alter binding affinity .

Functional Efficacy and Limitations

- The target compound’s efficacy remains unstudied but may face similar limitations.

- Herbicidal Use : Chlorpropham is widely registered for potato sprout inhibition, with tolerances established for residues in crops (EPA, 2022) . Structural differences in the target compound may affect its regulatory approval and residue dynamics.

Physicochemical and Environmental Properties

Solubility and Bioavailability

- Barban (4-chloro-2-butynyl analog) has documented solubility data in aqueous systems, which is critical for soil mobility and absorption .

Metabolic and Degradation Pathways

- Photolysis : Carbamates like Chlorpropham undergo photo-Fries rearrangement under UV light, yielding toxic intermediates such as 3-chlorophenyl isocyanate and 3-chloroaniline . The target compound’s alkyne group may stabilize against photolytic cleavage, altering degradation products.

- Metabolism : Chlorpropham is metabolized via aryl hydroxylation to 3-chloro-4-hydroxyphenyl derivatives in mammals, followed by conjugation . The target compound’s branched chain could impede hydroxylation, leading to distinct metabolites .

Toxicological and Regulatory Considerations

- Toxicity Profiles: Chlorbufam is classified as a carbamate pesticide with acute neurotoxicity via acetylcholinesterase inhibition .

- Regulatory Status : Chlorpropham’s established tolerances (e.g., 40 ppm in potatoes) reflect extensive risk assessment . For the target compound, regulatory approval would require data on residue levels, ecotoxicology, and metabolic pathways .

Biological Activity

2-Methylbut-3-yn-2-yl N-(3-chlorophenyl)carbamate, a compound with potential biological significance, has been the subject of various studies aimed at understanding its mechanisms of action and therapeutic applications. This article presents a detailed examination of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes a carbamate functional group and an alkyne moiety. This structure is known to influence its reactivity and biological interactions.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C12H14ClN O2 |

| Molecular Weight | 239.7 g/mol |

| Functional Groups | Carbamate, Alkyne |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity.

- Enzyme Interaction : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.

- Reactivity : The alkyne moiety can participate in various chemical reactions, such as cycloadditions or nucleophilic attacks, which may further influence its biological effects.

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results in several areas:

Antimicrobial Activity

Studies have indicated that derivatives of carbamates exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Cytotoxicity

Research has demonstrated that this compound can induce cytotoxic effects in cancer cell lines. It has been observed to disrupt cell division and induce apoptosis in laboratory settings.

Table 2: Summary of Cytotoxicity Studies

| Study Reference | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| HeLa | 15 | Induction of apoptosis | |

| MCF-7 | 20 | Cell cycle arrest | |

| A549 (Lung Cancer) | 18 | Increased reactive oxygen species |

Case Studies

Several case studies have explored the therapeutic potential of related compounds:

- Chlorpropham Analog : A study on chlorpropham (isopropyl N-(3-chlorophenyl)carbamate) revealed its ability to disrupt microtubule organization in sea urchin embryos, indicating possible developmental toxicity which could be relevant for understanding the effects of related compounds like this compound .

- Cytotoxic Mechanisms : Research into chalcones has highlighted mechanisms such as oxidative stress and apoptosis induction as pathways through which similar compounds exert their cytotoxic effects .

Q & A

Q. What are the established synthetic routes for 2-methylbut-3-yn-2-yl N-(3-chlorophenyl)carbamate, and how are intermediates optimized for yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Intermediate Preparation : React 3-chloroaniline with phosgene or a chloroformate to form the carbamate precursor.

Alkynylation : Introduce the 2-methylbut-3-yn-2-yl group via nucleophilic substitution or coupling reactions. For example, use a propargyl bromide derivative under basic conditions (e.g., K₂CO₃ in DMF) to alkylate the carbamate nitrogen .

Purification : Column chromatography or recrystallization is critical to isolate the final product. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions, such as hydrolysis of the carbamate group .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for the 3-chlorophenyl group; methyl groups at δ 1.2–1.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from the carbamate group) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond angles and spatial arrangements, critical for understanding reactivity .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer :

- Antimicrobial Testing : Disk diffusion assays (e.g., against E. coli or S. aureus) measure zone-of-inhibition diameters. Positive controls (e.g., chloramphenicol) validate results .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) assess IC₅₀ values. Dose-response curves are analyzed using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methylbut-3-yn-2-yl group influence carbamate stability and reactivity?

- Methodological Answer :

- Steric Effects : The bulky 2-methyl group hinders nucleophilic attack on the carbamate carbonyl, increasing stability. Compare hydrolysis rates (e.g., in pH 7.4 buffer) with less hindered analogs .

- Electronic Effects : The electron-withdrawing chlorine on the phenyl ring polarizes the C=O bond, enhancing electrophilicity. DFT calculations (e.g., Gaussian) model charge distribution .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

- Methodological Answer :

- Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data from multiple studies. Assess variability sources (e.g., cell line heterogeneity, assay protocols) .

- Dose-Response Reproducibility : Repeat assays with standardized conditions (e.g., cell passage number, serum concentration). Apply Bland-Altman plots to evaluate bias .

Q. How can molecular docking elucidate its mechanism of action against acetylcholinesterase (AChE)?

- Methodological Answer :

Protein Preparation : Retrieve AChE’s crystal structure (PDB ID 4EY7). Remove water molecules and add hydrogens using AutoDock Tools.

Ligand Parameterization : Generate 3D conformers of the compound (Open Babel) and assign charges (Gasteiger-Marsili).

Docking Simulations : Use AutoDock Vina to predict binding poses. Analyze hydrogen bonds (e.g., with Ser203) and π-π stacking (chlorophenyl vs. Trp86). Validate with molecular dynamics (NAMD) .

Q. What analytical methods quantify degradation products under environmental conditions?

- Methodological Answer :

- HPLC-MS/MS : Monitor hydrolysis products (e.g., 3-chloroaniline) using a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid). Quantify via external calibration curves .

- Ecotoxicity Profiling : Use Daphnia magna acute toxicity tests (OECD 202) to assess environmental impact of degradation intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.